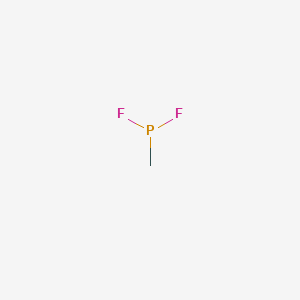

Phosphine, (difluoro)methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methylphosphonous difluoride, also known as methylphosphonic difluoride, is a chemical compound with the formula CH₃POF₂. It is a colorless liquid with a pungent, acid-like odor. This compound is primarily known for its use as a precursor in the production of chemical warfare agents such as sarin and soman .

Preparation Methods

Methylphosphonous difluoride can be synthesized through the reaction of methylphosphonyl dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF) . The reaction conditions typically involve the use of anhydrous HF or NaF in a controlled environment to prevent the formation of unwanted by-products. Industrial production methods often employ large-scale reactors and stringent safety protocols due to the compound’s corrosive and toxic nature .

Chemical Reactions Analysis

Methylphosphonous difluoride undergoes several types of chemical reactions, including hydrolysis, substitution, and decomposition. When it reacts with water, it produces hydrogen fluoride and methylphosphonic acid . This hydrolysis reaction is highly exothermic and requires careful handling. In substitution reactions, methylphosphonous difluoride can react with various nucleophiles to form different organophosphorus compounds . Common reagents used in these reactions include alcohols, amines, and thiols. The major products formed from these reactions depend on the specific nucleophile used .

Scientific Research Applications

Methylphosphonous difluoride has several scientific research applications, particularly in the fields of chemistry and toxicology. It is used as a key intermediate in the synthesis of organophosphorus compounds, which are studied for their potential use as pesticides, flame retardants, and pharmaceuticals . In toxicology, methylphosphonous difluoride is studied for its effects on biological systems, particularly its role as a precursor to nerve agents . Researchers also investigate its potential use in industrial processes, such as the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methylphosphonous difluoride involves its hydrolysis to produce hydrogen fluoride and methylphosphonic acid . These products can cause severe chemical burns and systemic toxicity. In the context of nerve agents, methylphosphonous difluoride is converted to sarin or soman, which inhibit acetylcholinesterase, an enzyme critical for nerve function . This inhibition leads to the accumulation of acetylcholine in synapses, causing continuous nerve signal transmission and resulting in muscle paralysis and respiratory failure .

Comparison with Similar Compounds

Methylphosphonous difluoride is similar to other organophosphorus compounds such as methylphosphonic dichloride and dimethyl methylphosphonate . it is unique in its ability to act as a precursor to highly toxic nerve agents. Methylphosphonic dichloride, for example, is used in the synthesis of flame retardants and insecticides, while dimethyl methylphosphonate is used as a flame retardant and plasticizer . The distinct reactivity and applications of methylphosphonous difluoride make it a compound of significant interest in both scientific research and industrial applications .

Properties

CAS No. |

753-59-3 |

|---|---|

Molecular Formula |

CH3F2P |

Molecular Weight |

84.005 g/mol |

IUPAC Name |

difluoro(methyl)phosphane |

InChI |

InChI=1S/CH3F2P/c1-4(2)3/h1H3 |

InChI Key |

AMJMBJIZKKMZIE-UHFFFAOYSA-N |

Canonical SMILES |

CP(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14127996.png)

![6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol](/img/structure/B14128003.png)

![4-[[3-(trifluoroMethyl)phenyl]Methylene]piperidine, hydrochloride](/img/structure/B14128028.png)

![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)